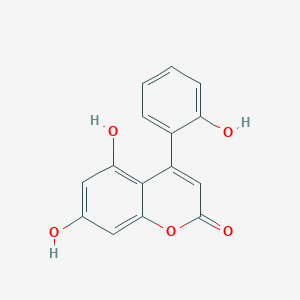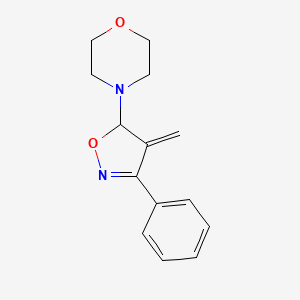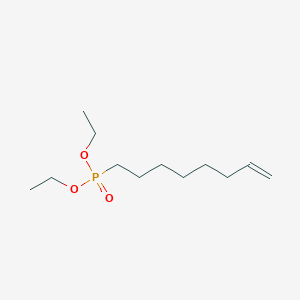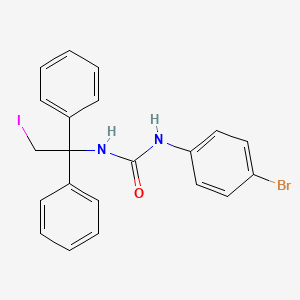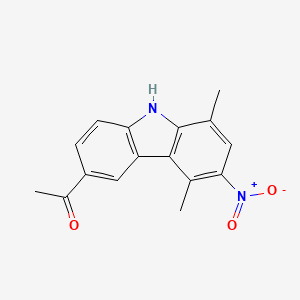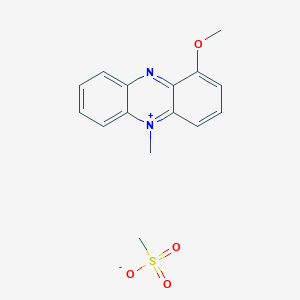![molecular formula C24H17NO2 B14287989 3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one CAS No. 141367-39-7](/img/no-structure.png)
3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a benzopyrano and pyrrolone moiety, making it a tricyclic heteroaromatic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one typically involves multiple steps. One common method involves the intramolecular cycloaddition of nitrilium salts. For example, o-allyloxybenzanilides and o-propargyloxybenzanilides can be converted to the corresponding dihydro1benzopyrano[4,3-b]quinolinium hexachloroantimonate and 1benzopyrano[4,3-b]quinolines upon treatment with phosphorus pentachloride (PCl5) followed by antimony pentachloride (SbCl5) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzopyrano and pyrrolone derivatives, which can have different functional groups attached to the aromatic rings.
Applications De Recherche Scientifique
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets. For example, as a benzodiazepine receptor ligand, it can modulate the activity of gamma-aminobutyric acid (GABA) neurotransmitters, leading to sedative and anxiolytic effects . The compound’s structure allows it to fit into the receptor binding site, influencing the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1Benzopyrano[4,3-b]quinolines : These compounds share a similar core structure but differ in the substitution pattern and functional groups .
- Pyrrolo[3,2-b]pyrroles : These compounds have a pyrrole-pyrrole core and are used in organic solar cells .
Uniqueness
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a benzodiazepine receptor ligand sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.
Propriétés
| 141367-39-7 | |
Formule moléculaire |
C24H17NO2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1-phenylchromeno[4,3-b]pyrrol-4-one |
InChI |
InChI=1S/C24H17NO2/c1-16-11-13-17(14-12-16)20-15-25(18-7-3-2-4-8-18)23-19-9-5-6-10-21(19)27-24(26)22(20)23/h2-15H,1H3 |
Clé InChI |
UWOJGVYRGPRDFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN(C3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


